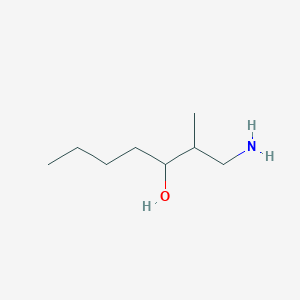
1-Amino-2-methylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methylheptan-3-ol is an organic compound with the molecular formula C8H19NO It is a chiral molecule, meaning it has non-superimposable mirror images, and it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of 2-methylheptan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source . The reaction typically occurs under mild conditions, with the temperature maintained below 30°C to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves a multi-step process that includes the catalytic hydrogenation of 2-methylheptan-3-one followed by amination. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: H2 with a metal catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: 2-Methylheptan-3-one.
Reduction: 1-Amino-2-methylheptane.
Substitution: Various substituted heptanes depending on the nucleophile used.
Scientific Research Applications
1-Amino-2-methylheptan-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role as a bioactive compound in various biological systems.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Amino-2-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
- 2-Amino-2-methylheptan-3-ol
- 1-Amino-2-methylhexan-3-ol
- 1-Amino-2-methylpentan-3-ol
Comparison: 1-Amino-2-methylheptan-3-ol is unique due to its specific arrangement of functional groups and its chiral nature. This configuration imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the amino group at the 1-position and the hydroxyl group at the 3-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-2-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-3-4-5-8(10)7(2)6-9/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
ZYJHAFMEIXRSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















